molecular formula C17H20N4O4 B13478176 5-[[(3S)-3-aminobutyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

5-[[(3S)-3-aminobutyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

Cat. No.: B13478176
M. Wt: 344.4 g/mol
InChI Key: UEODCZFLNLMETK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potential therapeutic properties, particularly in the treatment of various diseases related to abnormal protein degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps. One common method involves the reaction of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione with tert-butyl (4-aminobutyl)carbamate in dimethyl sulfoxide (DMSO) with diisopropylethylamine (DIEA) as a base . The reaction mixture is stirred at elevated temperatures to yield the desired product.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of high-efficiency reactors and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[(3-aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and purity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-[(3-aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as the cereblon (CRBN) protein, which is part of the E3 ubiquitin ligase complex. This interaction leads to the selective degradation of target proteins, thereby modulating various cellular pathways involved in disease processes .

Properties

Molecular Formula

C17H20N4O4

Molecular Weight

344.4 g/mol

IUPAC Name

5-(3-aminobutylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C17H20N4O4/c1-9(18)6-7-19-10-2-3-11-12(8-10)17(25)21(16(11)24)13-4-5-14(22)20-15(13)23/h2-3,8-9,13,19H,4-7,18H2,1H3,(H,20,22,23)

InChI Key

UEODCZFLNLMETK-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O)N

Origin of Product

United States

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